

Application Notes and Protocols: Mast Cell Degranulation Assay with Evatanepag Sodium

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Compound of Interest

Compound Name: *Evatanepag Sodium*

Cat. No.: *B1260817*

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Introduction

Mast cells are pivotal effector cells in allergic and inflammatory responses.[1] Upon activation, they undergo degranulation, releasing a cascade of pre-formed mediators such as histamine and β -hexosaminidase. This process is a key therapeutic target for managing allergic diseases. [1] **Evatanepag Sodium** (also known as CP-533536) is a potent and selective non-prostanoid agonist for the E-prostanoid receptor 2 (EP2).[2][3][4] Activation of the EP2 receptor on mast cells has been shown to inhibit their degranulation, suggesting a therapeutic potential for **Evatanepag Sodium** in mast cell-mediated conditions.[2][5]

These application notes provide a detailed protocol for an in vitro mast cell degranulation assay to evaluate the inhibitory efficacy of **Evatanepag Sodium**. The assay quantifies the release of β -hexosaminidase, a stable marker for mast cell degranulation, from immunologically stimulated human mast cell lines.[2]

Mechanism of Action

Evatanepag Sodium exerts its inhibitory effect on mast cell degranulation by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine

monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that ultimately stabilize the mast cell and inhibit the release of granular contents, including histamine and β -hexosaminidase.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effect of **Evatanepag Sodium** on mast cell degranulation from in vitro studies.

Table 1: Inhibition of IgE-Mediated Degranulation in LAD2 Human Mast Cells by **Evatanepag Sodium**

Evatanepag Sodium (CP-533536) Concentration (M)	Mean Inhibition of β -hexosaminidase Release (%)
10^{-12}	~5%
10^{-11}	~15%
10^{-10}	~25%
10^{-9}	~40%
10^{-8}	~45%
10^{-7}	~45%

Data adapted from a study on the effects of selective EP2 agonists on human leukemic mast cells (LAD2). The percentages represent inhibition versus immunologically stimulated mast cells in the absence of the EP2 agonist.[\[2\]](#)

Table 2: Dose-Dependent Inhibition of IgE-Mediated Degranulation in RS-ATL8 Humanized Mast Cells by **Evatanepag Sodium**

Evatanepag Sodium (CP-533536) Concentration (M)	Mean Inhibition of β -hexosaminidase Release (%)
10^{-12}	1.4%
10^{-11}	~10%
10^{-10}	~28%
10^{-9}	~45%
10^{-8}	46%

This data demonstrates a dose-dependent inhibition of degranulation in RS-ATL8 cells, which express the human high-affinity IgE receptor (Fc ϵ RI). The inhibitory effect plateaus around 10^{-9} M.[\[2\]](#)

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay Using β -Hexosaminidase Release

This protocol is designed to assess the inhibitory effect of **Evatanepag Sodium** on IgE-mediated degranulation of human mast cells.

Materials:

- Cell Line: Human mast cell line (e.g., LAD2 or RS-ATL8).
- Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640 with supplements).
- Sensitizing Agent: Human IgE or biotinylated human IgE.
- Activating Agent (Antigen): Anti-human IgE antibody or streptavidin (if using biotinylated IgE).
- Test Compound: **Evatanepag Sodium** (CP-533536).
- Assay Buffer: HEPES buffer (e.g., 10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 1.8 mM CaCl₂, 1.3 mM MgSO₄, 5.6 mM glucose, and 0.04% BSA).

- Substrate Solution: p-nitrophenyl-N-acetyl- β -D-glucosaminide (PNAG) in citrate buffer (e.g., 3.5 mg/mL in 0.04 M citrate buffer, pH 4.5).
- Stop Solution: Glycine buffer (0.4 M, pH 10.7).
- Lysis Buffer: 0.1% Triton X-100 in water.
- Equipment: 96-well plates (V-bottom or flat-bottom), incubator (37°C, 5% CO₂), centrifuge, microplate reader (405 nm absorbance).

Procedure:

- Cell Culture and Sensitization:
 - Culture the mast cells according to standard protocols.
 - For sensitization, incubate the cells with human IgE (e.g., 100 ng/mL for LAD2, 500 ng/mL for RS-ATL8) overnight in cytokine-depleted medium.[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Cell Preparation:
 - Wash the sensitized cells three times with pre-warmed HEPES buffer by centrifuging at 1000 rpm for 5 minutes to remove unbound IgE.[\[6\]](#)
 - Resuspend the cells in HEPES buffer at the desired density (e.g., 5-10 x 10³ cells/well).[\[6\]](#)
- Compound Incubation:
 - Seed the cells into a 96-well plate.
 - Prepare serial dilutions of **Evatanepag Sodium** in HEPES buffer.
 - Add the **Evatanepag Sodium** dilutions to the respective wells and incubate for 30 minutes at 37°C.[\[2\]](#) Include a vehicle control (buffer with DMSO, if applicable).
- Mast Cell Activation:

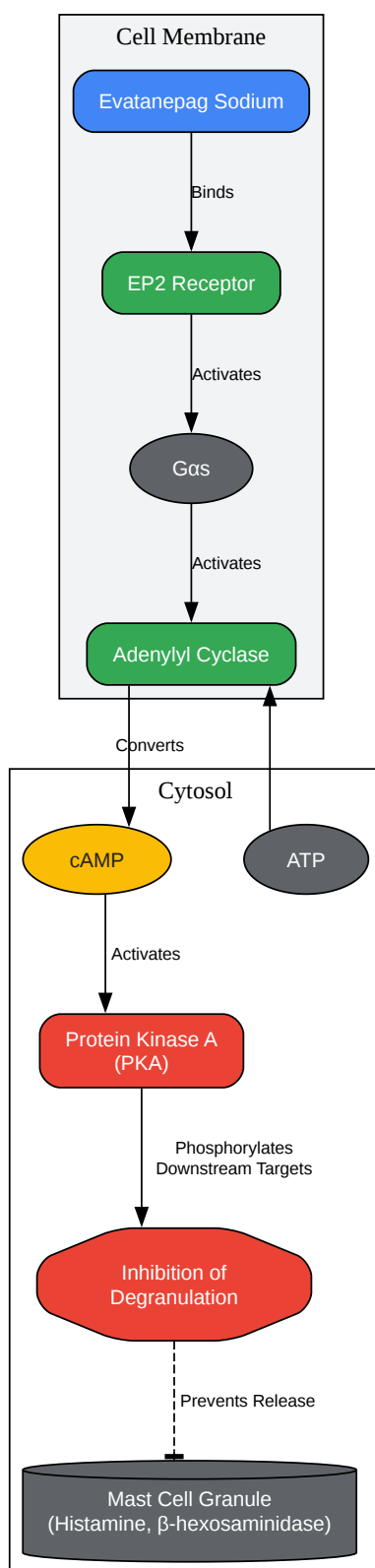
- Add the activating agent (e.g., anti-IgE or streptavidin) to all wells except the spontaneous release control wells (add buffer instead).
- Incubate the plate for 30 minutes at 37°C to induce degranulation.[2][6]
- Sample Collection:
 - Stop the degranulation by placing the plate on ice or centrifuging at 1500 rpm for 3 minutes at 4°C.[6]
 - Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β -hexosaminidase.
- Enzymatic Reaction:
 - To determine the total β -hexosaminidase content, lyse the remaining cells in the original plate by adding 150 µL of 0.1% Triton X-100.[6] Transfer 50 µL of this lysate to another new 96-well plate.
 - Prepare the PNAG substrate solution. Sonicate if necessary to fully dissolve.[5]
 - Add 100 µL of the PNAG solution to the plates containing the supernatants and the lysates.[6]
 - Incubate both plates for 90 minutes at 37°C.[6]
- Data Acquisition:
 - Stop the enzymatic reaction by adding 50 µL of the glycine stop solution to each well. A yellow color will develop.[6]
 - Read the absorbance at 405 nm using a microplate reader.[6]

Data Analysis:

Calculate the percentage of β -hexosaminidase release for each sample using the following formula:

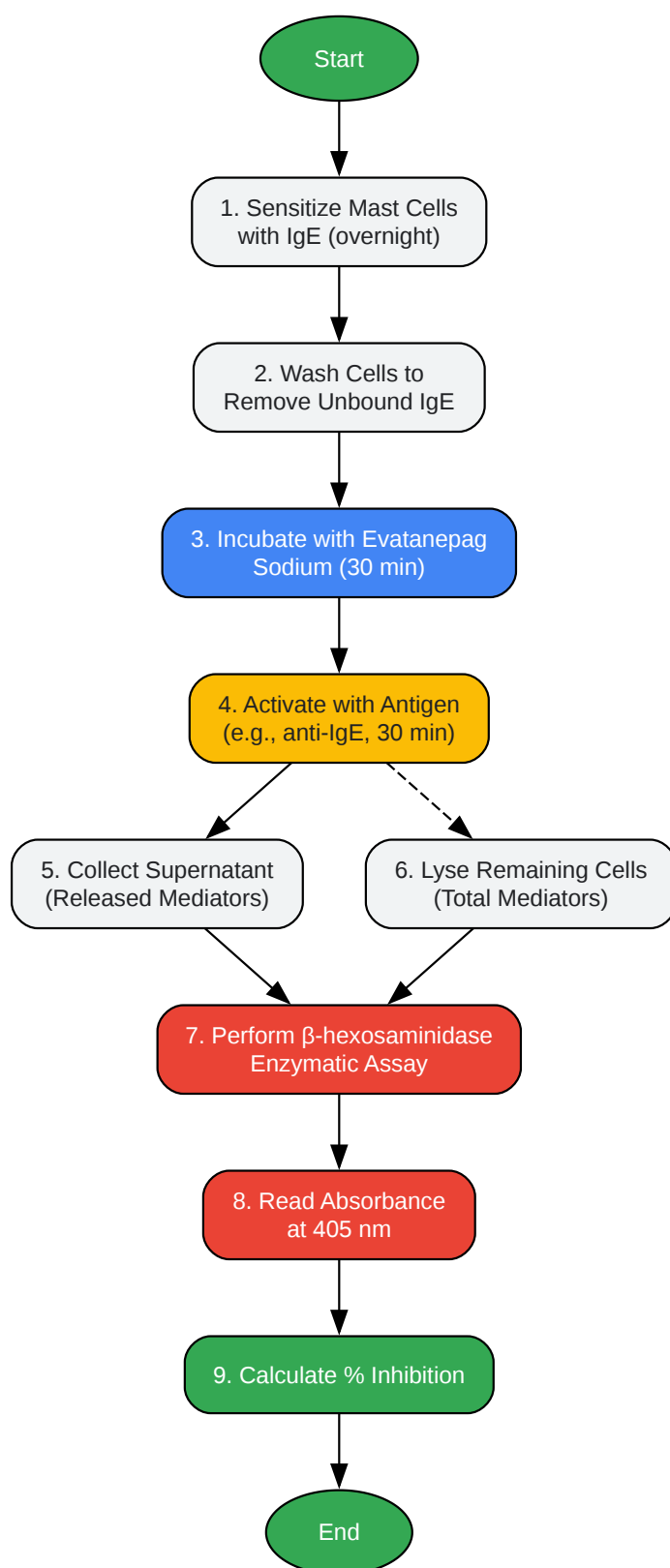
The inhibitory effect of **Evatanepag Sodium** is then calculated as the percentage reduction in β -hexosaminidase release compared to the activated control (vehicle-treated).

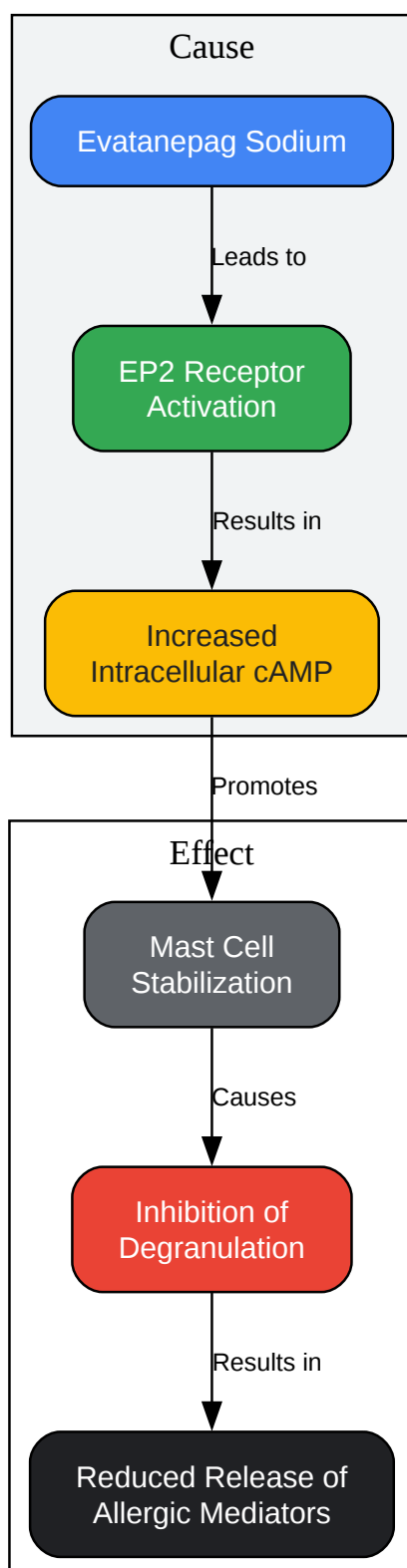
Mandatory Visualizations



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Caption: Signaling pathway of **Evatanepag Sodium** in mast cells.





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